

Onapristone preclinical toxicology studies

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Compound of Interest

Compound Name: *Onapristone*

Cat. No.: *B1677295*

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An In-depth Technical Guide to the Preclinical Toxicology of **Onapristone**

Introduction

Onapristone (ZK 98299) is a potent, non-selective progesterone receptor (PR) antagonist.^[1] Its development, initially for contraception and later for hormone-dependent cancers, was halted in the 1990s due to observations of elevated liver enzymes in clinical trials.^{[2][3]} This led to the development of an extended-release (ER) formulation designed to mitigate hepatotoxicity by reducing peak plasma concentrations (C_{max}) while maintaining therapeutic efficacy.^[2] This guide provides a comprehensive overview of the publicly available preclinical toxicology data for **onapristone**, with a focus on the studies conducted for the ER formulation. It is important to note that detailed preclinical toxicology data for the original immediate-release formulation are not widely available in the public domain.

Hepatotoxicity Assessment of Onapristone ER

To support the clinical re-introduction of **onapristone**, a series of non-clinical, liver-focused toxicology studies were conducted on the extended-release formulation. These studies aimed to evaluate the potential for drug-induced liver injury (DILI).

Summary of Preclinical Hepatotoxicity Studies

Study Type	Model System	Key Parameters	Findings
In Vitro	Hepatopac™ models with murine and human primary hepatocytes	Cytotoxicity	No significant hepatotoxicity observed at concentrations up to 50 µM.[2]
In Vitro	Sandwich-cultured hepatocyte-based assay	Cholestasis potential	No significant cholestatic potential identified.
In Vivo	Mice with humanized livers	Hepatotoxicity	No significant hepatotoxicity observed.
In Vivo Repeat-Dose	Unspecified animal model	General toxicology and hepatotoxicity	No significant hepatotoxicities or lethalties at doses up to 30 mg/kg for 32 days.

Experimental Protocols

In Vitro Hepatotoxicity in Hepatopac™ Models

- Objective: To assess the direct cytotoxic potential of **onapristone** and its primary metabolite on liver cells.
- Methodology: Murine and human primary hepatocytes were cultured using the Hepatopac™ system, which co-cultures hepatocytes with stromal cells to maintain liver cell function for an extended period. The cultured cells were then exposed to various concentrations of **onapristone**, up to 50 µM. Cell viability and other markers of cytotoxicity were assessed.

In Vitro Cholestasis Assessment

- Objective: To evaluate the potential of **onapristone** to cause cholestasis, a condition where bile flow from the liver is reduced or blocked.

- **Methodology:** A sandwich-cultured hepatocyte-based in vitro assay was utilized. This model allows for the formation of bile canaliculi, and the potential for a compound to inhibit bile acid transport can be assessed.

In Vivo Hepatotoxicity in Mice with Humanized Livers

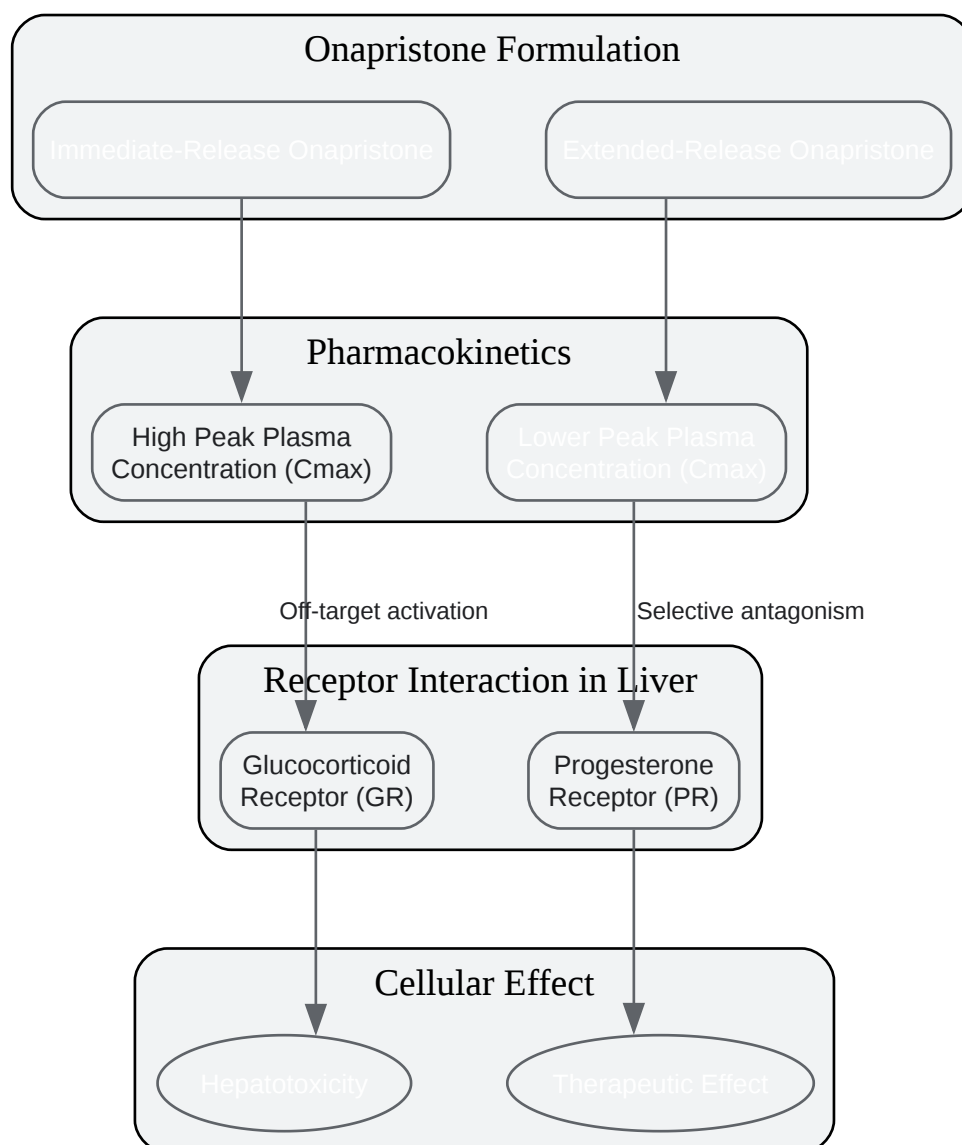
- **Objective:** To evaluate the hepatotoxic potential of **onapristone** in an in vivo model that more closely mimics human liver metabolism.
- **Methodology:** Mice with "humanized" livers, which are engrafted with human hepatocytes, were administered **onapristone**. Liver function tests and histopathological examination of the liver were likely performed to assess for signs of toxicity.

32-Day Repeat-Dose In Vivo Study

- **Objective:** To assess the systemic and hepatic toxicity of **onapristone** following repeated dosing.
- **Methodology:** While the specific animal model is not disclosed in the available literature, a standard repeat-dose toxicology study design would have been followed. This would involve daily administration of **onapristone** at multiple dose levels (up to 30 mg/kg) for 32 consecutive days. A control group receiving a vehicle would also be included. Endpoints would have included clinical observations, body weight changes, food consumption, clinical pathology (hematology and serum chemistry, including liver enzymes), and gross and microscopic pathology of various tissues, with a focus on the liver.

Hypothesized Mechanism of Hepatotoxicity

The liver toxicity observed in clinical trials with the immediate-release formulation of **onapristone** is thought to be related to off-target effects, particularly at high peak plasma concentrations. The leading hypothesis involves the cross-reactivity of **onapristone** with the glucocorticoid receptor (GR) in the liver.



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Hypothesized Mechanism of **Onapristone** Hepatotoxicity

Reproductive and Developmental Toxicology

Publicly available information on the reproductive and developmental toxicology of **onapristone** is limited. However, a GHS classification of H360 indicates that the substance "May damage fertility or the unborn child". This classification is typically based on findings from preclinical studies in animals, such as fertility and early embryonic development studies and embryo-fetal development studies. The specific details of these studies for **onapristone** are not available in the reviewed literature. One study in ewes indicated that **onapristone** treatment

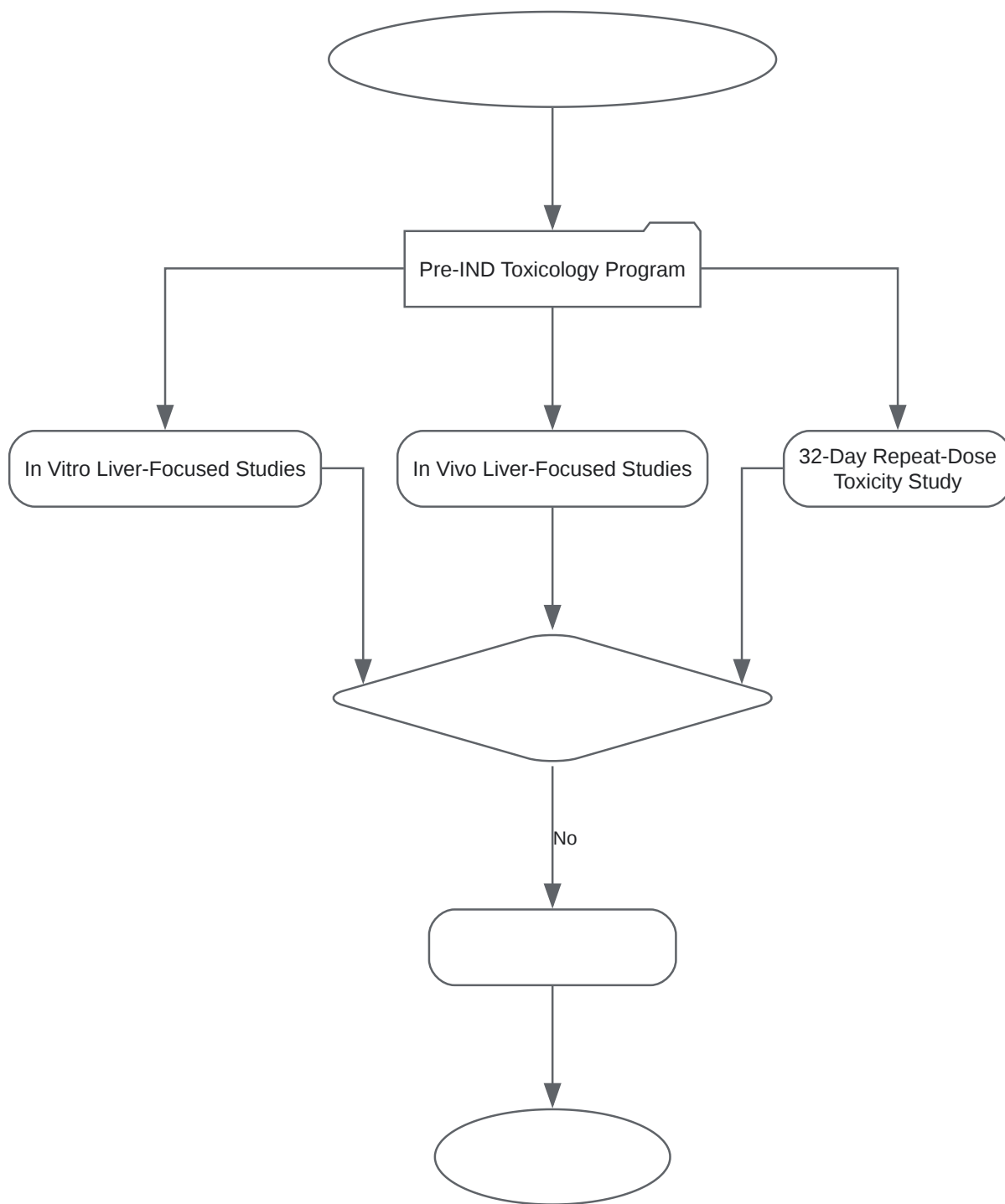
during the preovulatory period compromised fertilization by arresting spermatozoa in the cervix. Another study on mouse embryos in vitro suggested that mifepristone, another progesterone receptor antagonist, can directly disrupt embryogenesis.

Genotoxicity and Carcinogenicity

No information regarding genotoxicity or carcinogenicity studies for **onapristone** was found in the publicly available literature reviewed for this guide. Standard preclinical safety assessments for a drug intended for long-term use would typically include a battery of genotoxicity tests and long-term carcinogenicity studies in rodents.

Preclinical Safety Assessment Workflow

The following diagram illustrates a likely workflow for the preclinical safety assessment of the **onapristone** ER formulation, based on the available information.



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Preclinical Safety Assessment Workflow for **Onapristone ER**

Conclusion

The preclinical toxicology profile of **onapristone**, particularly the extended-release formulation, has been focused on mitigating the risk of hepatotoxicity observed in early clinical trials of the immediate-release form. The available data from in vitro and in vivo studies on the ER formulation did not reveal a significant hepatic safety signal, supporting its continued clinical development. However, a comprehensive understanding of **onapristone**'s preclinical toxicology is limited by the lack of publicly available detailed data, especially for the original immediate-release formulation and for endpoints such as reproductive and developmental toxicity, genotoxicity, and carcinogenicity. Researchers and drug development professionals should be aware of these data gaps when evaluating the overall safety profile of **onapristone**.

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References

- 1. [taylorandfrancis.com](https://www.taylorandfrancis.com) [[taylorandfrancis.com](https://www.taylorandfrancis.com)]
- 2. Onapristone Extended Release: Safety Evaluation from Phase I–II Studies with an Emphasis on Hepatotoxicity - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. [firstwordpharma.com](https://www.firstwordpharma.com) [[firstwordpharma.com](https://www.firstwordpharma.com)]
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